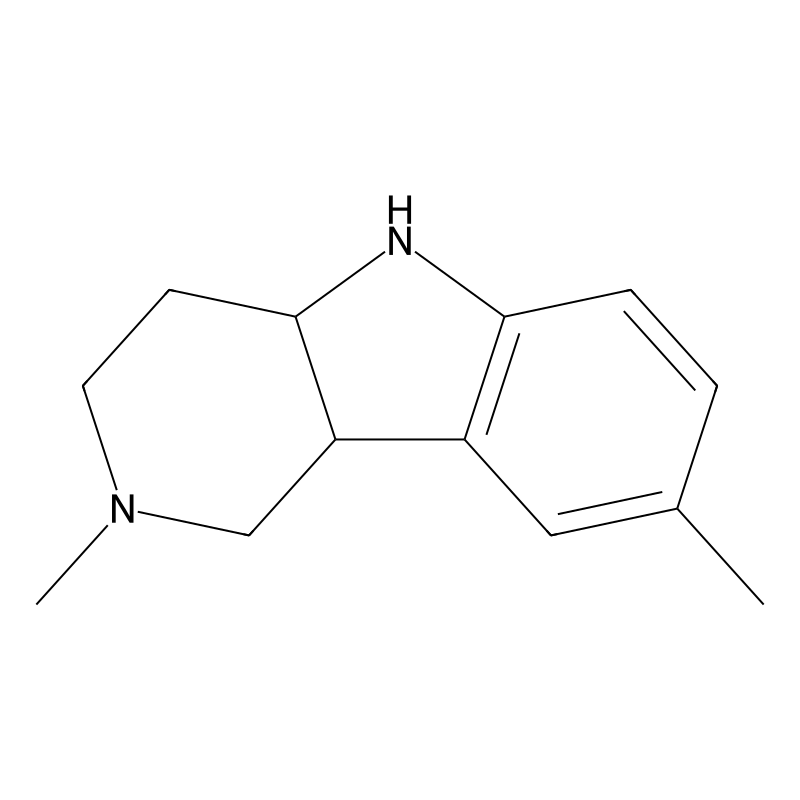Dicarbine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Dicarbine is a chemical compound with the molecular formula C₁₃H₁₈N₂. It is characterized by its unique structure that includes two carbons bonded to nitrogen atoms, making it a member of the broader class of organic compounds known as amines. Dicarbine can exist in various forms, including both synthetic and naturally occurring variants, and is notable for its potential applications in medicinal chemistry and materials science.
Materials Science:
- Organic Photovoltaics: Dicarbines are being explored as promising materials for organic solar cells due to their ability to efficiently absorb light and convert it into electricity. Their strong delocalization of electrons allows for efficient charge transport, a crucial factor in solar cell performance .
- Organic Light-Emitting Diodes (OLEDs): Dicarbines with tailored properties are being investigated for use in OLEDs due to their tunable emission colors and good film-forming abilities. Their rigid structures can also contribute to improved device stability .
- Liquid Crystals: Dicarbines with specific functional groups are being studied for their potential application in liquid crystals, which are widely used in displays and other optoelectronic devices. Their unique molecular arrangements can influence the liquid crystal phase behavior and properties .
Organic Chemistry and Catalysis:
- Molecular Recognition and Sensing: Dicarbines can be designed to bind specifically to certain molecules or ions due to their ability to form strong interactions. This property makes them valuable for developing sensors for various applications, including environmental monitoring and biological detection .
- Organic Catalysis: Dicarbines with strategically placed functional groups can act as catalysts for various organic reactions. Their unique structures can facilitate specific reaction steps and improve reaction efficiency and selectivity .
Medicinal Chemistry and Drug Discovery:
- Antibacterial and Antifungal Properties: Some dicarbines have been shown to exhibit antibacterial and antifungal activities, making them potential candidates for the development of new antibiotics and antifungals .
- Antiviral Properties: Research is ongoing to explore the potential of dicarbines as antiviral agents. Their ability to interact with specific viral components might offer new avenues for antiviral therapy .
- Oxidation: Dicarbine can be oxidized to form corresponding oxides, which may have different properties and applications.
- Reduction: The compound can also participate in reduction reactions, potentially yielding various derivatives useful in organic synthesis .
Dicarbine exhibits biological activity that makes it of interest in pharmacological research. It has been noted for its antioxidant properties, which may help to mitigate oxidative stress in biological systems. This capability suggests potential applications in developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases and certain cancers .
The synthesis of dicarbine can be achieved through several methods:
- Chemical Synthesis: This often involves multi-step organic reactions where starting materials are transformed into dicarbine through various intermediates.
- Natural Extraction: Dicarbine can also be isolated from natural sources, although specific extraction methods may vary depending on the source material.
The choice of synthesis method often depends on the desired purity and yield of the final product.
Dicarbine has several notable applications:
- Pharmaceuticals: Due to its biological activity, dicarbine is being explored for use in drug development, particularly as an antioxidant.
- Materials Science: Its unique chemical properties make it a candidate for use in creating novel materials with specific functional characteristics.
- Agricultural Chemicals: There is potential for dicarbine to be used in formulations aimed at enhancing plant growth or protecting against pests .
Studies on dicarbine's interactions with other compounds have shown that it can form complexes with various metal ions and organic molecules. These interactions may enhance its biological activity or alter its physical properties, making it an interesting subject for further research. Understanding these interactions is crucial for optimizing its applications in both medicinal and industrial contexts .
Dicarbine shares similarities with several other compounds, particularly those that contain carbon-nitrogen bonds or exhibit antioxidant properties. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Calcium Carbide | CaC₂ | Used industrially for acetylene production |
| Uranium Dicarbide | U₂C₂ | Notable for high-temperature reactions |
| Thorium Dicarbide | ThC₂ | Reacts rapidly with acids |
| Yttrium Dicarbide | Y₂C₂ | Exhibits unique crystal chemistry under pressure |
Uniqueness of Dicarbine: Unlike these compounds, which are primarily metals or metal carbides, dicarbine is an organic compound with significant biological activity. Its potential as an antioxidant sets it apart from the more industrially focused applications of the other compounds listed.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
MeSH Pharmacological Classification
Pictograms

Irritant








